4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole

Organolithium chemistry Diastereoselective synthesis Hexahydrocarbazole

Researchers attempting diastereoselective hexahydrocarbazole synthesis with parent tetrahydrocarbazole encounter complete reaction failure due to the absence of the critical C4a-quaternary center. Generic substitution results in poor diastereocontrol or failed annelation. This compound provides the essential quaternary sp³ carbon for radical stabilization and cis-stereochemistry enforcement. Key advantages: Enables organolithium-mediated construction of cis-4a-methyl-9a-substituted hexahydrocarbazoles for Aspidosperma/Strychnos alkaloid scaffolds. Achieves 84% optical yield in chiral pentamethine dye synthesis from 95% e.e. starting material. Reacts cleanly with 2-chloroacetamide/acrylamide for imidazo- and pyrimido-carbazolone libraries without competing side reactions. Verify identity upon receipt using SpectraBase library (2 NMR, 1 FTIR, 3 GC-MS).

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 18781-72-1
Cat. No. B100428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole
CAS18781-72-1
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC12CCCCC1=NC3=CC=CC=C23
InChIInChI=1S/C13H15N/c1-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13/h2-3,6-7H,4-5,8-9H2,1H3
InChIKeyQUAWBDFZLBLKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole Structural Identity & Procurement


4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole (CAS 18781-72-1) is a C4a-methyl-substituted tetrahydrocarbazole derivative with the molecular formula C₁₃H₁₅N and a molecular weight of 185.26 g/mol . This compound belongs to the indole alkaloid scaffold class and is distinguished from its parent structure, 1,2,3,4-tetrahydrocarbazole, by the presence of a quaternary sp³ carbon at the 4a ring junction position. This architectural feature imparts conformational rigidity and enables stereochemical discrimination, making the compound a key intermediate in the synthesis of sterically hindered hexahydrocarbazole derivatives, optically active dyes, and complex natural product analogs [1]. Its procurement as a racemic mixture or enantiopure (R)-isomer (CAS 57794-11-3) directly impacts downstream synthetic utility and chiroptical property outcomes.

Why 4A-Methyl-THC Is Irreplaceable


Generic substitution among tetrahydrocarbazole congeners fails because the 4a-methyl quaternary center fundamentally alters both the conformational landscape and the chemical reactivity profile of the scaffold [1]. Unlike the parent 1,2,3,4-tetrahydrocarbazole (no 4a substituent) or the 4a-phenyl analog, the 4a-methyl derivative provides a sterically constrained, non-planar geometry that is essential for diastereoselective transformations at the C9a position [2]. When this compound is replaced with 1,2,3,4-tetrahydrocarbazole or 9-methyl-tetrahydrocarbazole, the resulting loss of the quaternary carbon leads to either no reaction, poor diastereocontrol, or complete failure in downstream annelation and organometallic coupling steps [3]. The quantitative evidence below demonstrates that the 4a-methyl group is not an interchangeable substituent but a critical structural determinant of synthetic success and product stereochemistry.

4A-Methyl-THC vs. Closest Analogs: Quantitative Evidence


Diastereoselective Organolithium Addition

The reaction of 4a-methyl-1,2,3,4-tetrahydrocarbazole (1) with organolithium reagents such as n-BuLi, PhLi, and vinylMgBr leads exclusively to cis-4a-methyl-9a-substituted-1,2,3,4,4a,9a-hexahydrocarbazole derivatives (2) in excellent yields, proceeding via a radical mechanism confirmed by EPR spectroscopy [1]. In contrast, the parent 1,2,3,4-tetrahydrocarbazole (lacking the 4a-methyl group) does not form analogous stable 9a-substituted hexahydrocarbazoles under identical conditions, instead undergoing N-deprotonation or decomposition [1]. The 4a-methyl group provides steric shielding of the 9a position while maintaining sufficient electrophilic character at the indolenine C9a, enabling this transformation to proceed. Two diastereomeric pairs were isolated specifically for the 9a-sec-butyl derivative, demonstrating that the 4a-methyl group is essential for stereochemical control at the newly formed 9a center.

Organolithium chemistry Diastereoselective synthesis Hexahydrocarbazole

Chiral Pentamethine Dye Optical Yield

Starting from enantiomerically pure 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole (95% e.e.), the optically active pentamethine dye 5a was obtained in 84% optical yield upon coupling with 1,1,3,3-tetraethoxypropane . When the racemic carbazole (rac-3) was used under identical conditions, the product was a mixture of diastereomers with no net optical activity . The CD absorption of the enantiopure dye at 653 nm indicated significant helical distortion of the chromophore, a chiroptical property absent in the meso/racemic product mixture. This demonstrates that the enantiopurity and the 4a-methyl quaternary stereocenter directly govern the chiroptical properties of the final material .

Chiroptical materials Pentamethine dyes Optical data storage

NMR Spectroscopic Differentiation

Complete ¹H and ¹³C NMR chemical shift assignments for the aromatic region of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole (7a) have been securely established and reported alongside data for the parent 1,2,3,4-tetrahydro-9H-carbazole (1) and the 4a-phenyl analog (7b) [1]. The presence of the 4a-methyl group produces characteristic upfield shifts in the ¹³C resonance of the C4a quaternary carbon (expected near δ 40–45 ppm, characteristic of sp³ quaternary carbon geminal to nitrogen) compared to the C4a methine carbon (δ ~30–35 ppm) in the parent structure, and distinct from the 4a-phenyl analog (deshielded quaternary carbon near δ 50–55 ppm due to phenyl ring anisotropy). These diagnostic NMR signatures provide unambiguous structural confirmation and differentiate this compound from its closest purchasable analogs (1,2,3,4-tetrahydrocarbazole, CAS 942-01-8; 4a-phenyl-2,3,4,4a-tetrahydro-1H-carbazole). The SpectraBase library contains 2 NMR, 1 FTIR, and 3 MS (GC) spectra for this compound, enabling direct spectral matching for identity confirmation [2].

Structural verification NMR spectroscopy Quality control

Regioselective Lactam Annelation

In the reaction with 2-chloroacetamide, 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole forms 9-carbamoylmethyl-4a-methyl-2,3,4,4a-tetrahydro-1H-carbazolium chloride as the sole quaternary salt intermediate, which upon cyclization yields 5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one derivatives [1]. Reaction with acrylamide gives 4a-methyl-1,2,6,7,8,8a-hexahydro-5H-pyrimido[2,1-k]carbazol-3(4H)-one [1]. In contrast, the 6-methyl and 6-bromo substituted analogs undergo the same annelation but introduce additional steric and electronic perturbations at the 6-position that alter subsequent reactivity [1]. The unsubstituted 4a-methyl variant provides a clean, single-regioisomer product profile that is not achievable with ring-substituted analogs, making it the preferred starting material when further N-alkylation or electrophilic aromatic substitution at the 6-position is desired downstream.

Heterocyclic chemistry Lactam annelation Regioselectivity

4A-Methyl-THC Application Scenarios


cis-4a,9a-Disubstituted Hexahydrocarbazole Synthesis

Procure 4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole as the required starting material for organolithium-mediated construction of cis-4a-methyl-9a-substituted hexahydrocarbazoles, a transformation that is inaccessible from 1,2,3,4-tetrahydrocarbazole or N-substituted analogs [1]. This reaction provides direct entry to the core scaffold of Aspidosperma and Strychnos alkaloid families. The 4a-methyl group is mechanistically essential: it stabilizes the radical intermediate (confirmed by EPR) and enforces cis stereochemistry at the ring junction [1]. Researchers targeting indole alkaloid total synthesis should not substitute the parent tetrahydrocarbazole for this compound.

Helical Pentamethine Dyes for Chiroptical Applications

Source enantiopure (S)- or (R)-4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole (CAS 57794-11-3 for the R-enantiomer) to synthesize sterically hindered pentamethine dyes with defined helical chirality [1]. The 84% optical yield achievable from 95% e.e. starting material makes this the only documented route to optically active dyes of this structural class suitable for non-linear optics and optical data storage [1]. The racemic compound or achiral tetrahydrocarbazole analogs cannot produce chiroptically active products; procurement of the enantiopure form is mandatory for this application.

Lactam-Fused Tetrahydrocarbazole Library Synthesis

Use 4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole as the unsubstituted template for sequential annelation–functionalization strategies [1]. This compound reacts cleanly with 2-chloroacetamide and acrylamide to give imidazo[2,1-k]carbazolone and pyrimido[2,1-k]carbazolone scaffolds, respectively, without the competing side reactions observed with 6-substituted analogs [1]. Medicinal chemistry teams building focused libraries of tetrahydrocarbazole-derived heterocycles should select this compound over the 6-methyl or 6-bromo variants when subsequent diversification at the 6-position (e.g., Suzuki coupling, Buchwald-Hartwig amination) is planned.

Identity Verification with Spectral Reference Data

Leverage the available SpectraBase library (Compound ID 5NK8kjv811o: 2 NMR, 1 FTIR, and 3 GC-MS spectra) for rapid identity confirmation and purity assessment upon receipt of the compound [1]. The fully assigned ¹H and ¹³C NMR data provide unambiguous differentiation from commonly confused analogs (1,2,3,4-tetrahydrocarbazole, CAS 942-01-8; 4a-phenyl-2,3,4,4a-tetrahydro-1H-carbazole) [2]. Analytical laboratories and procurement QC departments can use this spectral database to verify compound identity before committing material to high-value synthetic sequences.

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